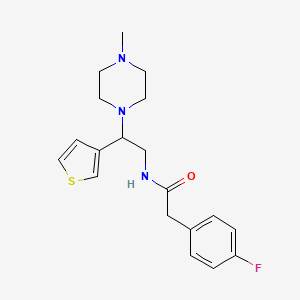
2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H24FN3OS and its molecular weight is 361.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H24FN3OS
- Molecular Weight : 373.49 g/mol
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Candida albicans | 0.25 μg/mL | 0.5 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains, suggesting its potential as a therapeutic agent in treating infections caused by these microorganisms .
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound interacts with specific enzymes involved in these processes, leading to cell lysis and death . Additionally, it has been shown to inhibit biofilm formation, which is crucial in chronic infections caused by biofilm-producing bacteria .
Study on Efficacy Against Biofilms
A study evaluated the efficacy of this compound against biofilms formed by Staphylococcus epidermidis. The results showed a significant reduction in biofilm biomass at concentrations as low as 0.5 μg/mL, highlighting the compound's potential in managing device-related infections where biofilms are prevalent .
Synergistic Effects with Other Antibiotics
Another investigation assessed the synergistic effects of this compound when combined with ciprofloxacin and ketoconazole. The combination exhibited enhanced antimicrobial activity, reducing the MIC values significantly compared to either drug alone. This suggests a promising avenue for combination therapy in resistant infections .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, derivatives of phenylacetamide have shown activity against various cancer cell lines, demonstrating cytotoxic effects and potential apoptosis induction in cancer cells .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against M. tuberculosis and other pathogens, with some derivatives showing promising results in inhibiting bacterial growth . The presence of the piperazine moiety is often linked to enhanced biological activity, making it a target for further exploration in antitubercular drug development.
Antitubercular Agents
The design and synthesis of compounds based on the structure of this compound have been investigated as potential antitubercular agents. Studies have shown that modifications to the core structure can lead to increased potency against resistant strains of M. tuberculosis, with minimal toxicity to human cells .
Neuropharmacological Applications
The piperazine derivative is also being studied for neuropharmacological applications. Compounds with similar scaffolds have been linked to effects on serotonin receptors, suggesting potential use in treating conditions such as anxiety and depression . The fluorophenyl group may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.
Case Studies and Research Findings
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3OS/c1-22-7-9-23(10-8-22)18(16-6-11-25-14-16)13-21-19(24)12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCNBDWDBIIJNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













